![molecular formula C10H12FNO B2589657 N-(3-Fluorobenzyl)oxetan-3-amine CAS No. 1341690-67-2](/img/structure/B2589657.png)
N-(3-Fluorobenzyl)oxetan-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of 3-aminooxetanes has been reported by Brady and Carreira. They used nucleophilic addition to N,O-acetals derived from oxetan-3-one. Alkynyl, vinyl, allyl, and allenyl trifluoroborates were added effectively by use of BF 3 ·OEt 2 to open the aminal, with tetrabutylammonium bromide included to solubilize the boron reagents .
Molecular Structure Analysis
The molecular structure of “N-(3-Fluorobenzyl)oxetan-3-amine” is represented by the formula C10H12FNO . It has a molecular weight of 181.207 .
Chemical Reactions Analysis
Oxetanes, such as “N-(3-Fluorobenzyl)oxetan-3-amine”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .
Physical And Chemical Properties Analysis
“N-(3-Fluorobenzyl)oxetan-3-amine” has a molecular weight of 181.207 and a density of 1.2±0.1 g/cm3 . Its boiling point is 264.1±35.0 °C at 760 mmHg .
Scientific Research Applications
- These compounds could serve as scaffolds for designing novel drugs with improved bioavailability, metabolic stability, and target specificity .
Medicinal Chemistry and Drug Development
Medium-Sized Heterocycle Synthesis
Safety and Hazards
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIFUSYZPCCAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorobenzyl)oxetan-3-amine |
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